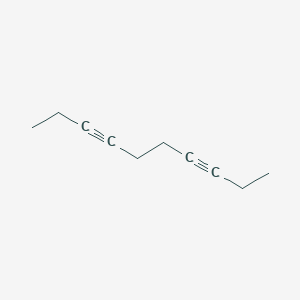
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol is an organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . This compound is characterized by the presence of a cyclopropane ring, a fluorine atom, and a methyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorine atom contribute to its unique reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be compared with other similar compounds, such as:
2-Fluoro-4-methylphenol: This compound lacks the cyclopropane ring and has different reactivity and applications.
4-Fluoro-2-methylphenol: Similar to 2-Fluoro-4-methylphenol, but with a different substitution pattern on the phenol ring.
The presence of the cyclopropane ring in this compound makes it unique and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11FO2 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
cyclopropyl-(4-fluoro-2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-6-4-8(10(13)5-9(6)12)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3 |
InChI-Schlüssel |
KSRZTGQPWJCPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


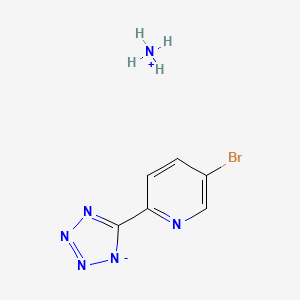
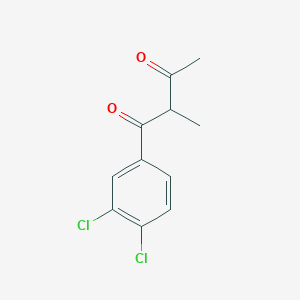
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

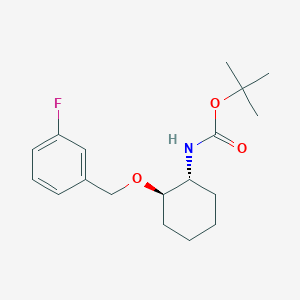

![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
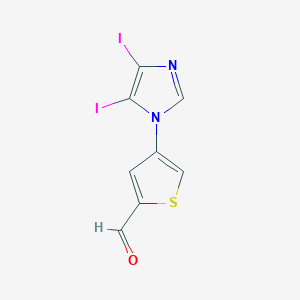
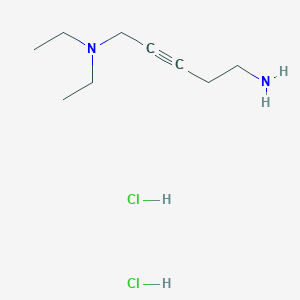
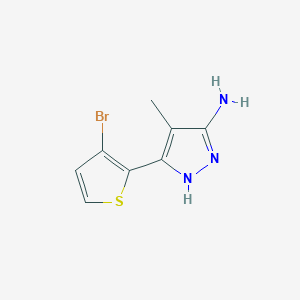
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)


